1-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid and proceeds through a series of steps that include cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of solvents such as acetic acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole or pyridine rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups attached to the pyrazole or pyridine rings.
Scientific Research Applications
1-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor for cancer treatment.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key amino acids in the kinase active site, leading to its inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Lacks the cyclopentyl group but shares the core bicyclic structure.
1H-pyrazolo[3,4-d]pyrimidine: Contains a pyrimidine ring fused with a pyrazole ring, differing in the nitrogen atom placement.
1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features a triazole ring fused with a pyrazole and pyrimidine ring, offering a more complex structure.
Uniqueness
1-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This modification can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C11H17N3 |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-cyclopentyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C11H17N3/c1-2-6-10(5-1)14-11-9(8-13-14)4-3-7-12-11/h8,10,12H,1-7H2 |
InChI Key |
MPKXSGIUFHYKNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCN3)C=N2 |
Origin of Product |
United States |
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